Carbonylhydridotris(triphenylphosphine)rhodium(I)

Catalog No.
S794261
CAS No.
17185-29-4
M.F
C55H46OP3Rh-
M. Wt
918.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Carbonylhydridotris(triphenylphosphine)rhodium(I)

CAS Number

17185-29-4

Product Name

Carbonylhydridotris(triphenylphosphine)rhodium(I)

IUPAC Name

carbon monoxide;hydride;rhodium;triphenylphosphane

Molecular Formula

C55H46OP3Rh-

Molecular Weight

918.8 g/mol

InChI

InChI=1S/3C18H15P.CO.Rh.H/c3*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-2;;/h3*1-15H;;;/q;;;;;-1

InChI Key

LNIBUINQDXTYPF-UHFFFAOYSA-N

SMILES

[C-]#[O+].C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Rh]

Canonical SMILES

[H-].[C-]#[O+].C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Rh]

Carbonylhydridotris(triphenylphosphine)rhodium(I) is a coordination compound with the formula HRh CO PPh3 3\text{HRh CO PPh}_3\text{ }_3, where PPh3\text{PPh}_3 represents triphenylphosphine ligands. This compound is characterized by its light yellow crystalline form, which is moisture-sensitive and requires careful handling and storage in inert atmospheres at low temperatures (2-8°C) to maintain stability. The molecular weight of Carbonylhydridotris(triphenylphosphine)rhodium(I) is approximately 918.8 g/mol, and it has a melting point of around 150 °C (dec.) .

Catalysis:

  • Hydroformylation

    Carbonylhydridotris(triphenylphosphine)rhodium(I), also known as Wilkinson's catalyst, is one of the most important industrial catalysts. It is used extensively in the hydroformylation reaction, which converts alkenes (olefins) into aldehydes. This process is crucial for the production of various chemicals, including precursors for plastics, pharmaceuticals, and solvents.

  • Hydrogenation

    This rhodium complex can also act as a catalyst for the hydrogenation of various unsaturated organic compounds, such as alkenes and alkynes. This reaction finds applications in the production of saturated alcohols, which are used in numerous industrial processes.

Organic Synthesis:

  • C-H activation

    Carbonylhydridotris(triphenylphosphine)rhodium(I) has been investigated for its ability to activate C-H bonds in organic molecules. This activation is a crucial step in various organic transformations, allowing for the selective modification of complex molecules.

  • Asymmetric catalysis

    Researchers are exploring the potential of this rhodium complex for asymmetric catalysis, which allows for the selective synthesis of chiral molecules. This application is particularly important in the development of new pharmaceuticals and other fine chemicals.

Research in other areas:

  • Homogeneous catalysis

    Carbonylhydridotris(triphenylphosphine)rhodium(I) serves as a model system for studying the mechanisms of homogeneous catalysis. By understanding the reaction pathways and factors influencing catalyst activity, researchers can design improved catalysts for various applications.

  • Organometallic chemistry

    This rhodium complex is a valuable tool for studying fundamental aspects of organometallic chemistry. Its well-defined structure and reactivity make it a convenient platform for exploring the interactions between transition metals and organic ligands.

Carbonylhydridotris(triphenylphosphine)rhodium(I) is known for its catalytic properties in various organic reactions. It acts as an active catalyst in:

  • Hydrogenation: The compound facilitates the addition of hydrogen to alkenes, converting them into alkanes.
  • Hydroformylation: This process involves the addition of carbon monoxide and hydrogen to alkenes, producing aldehydes. Notably, it provides a favorable n-to-iso-aldehyde ratio (approximately 20:1), which is significantly higher than that achieved with cobalt catalysts .
  • Isomerization: It can catalyze the rearrangement of alkenes to form different structural isomers.
  • Carbonylation: The compound can insert carbon monoxide into organic substrates, leading to the formation of carbonyl compounds.
  • Oxidation: It can also facilitate oxidation reactions in organic chemistry.

The synthesis of Carbonylhydridotris(triphenylphosphine)rhodium(I) typically involves the following steps:

  • Preparation of Rhodium Source: A solution of rhodium(III) chloride trihydrate (RhCl33H2O\text{RhCl}_3\cdot 3\text{H}_2\text{O}) is prepared.
  • Reaction with Formaldehyde: This solution is treated with aqueous formaldehyde, which serves as the source of carbon monoxide.
  • Addition of Triphenylphosphine: An excess amount of triphenylphosphine is added to stabilize the resulting complex.
  • Isolation: The product is isolated as a microcrystalline powder with a purity of approximately 97% .

Carbonylhydridotris(triphenylphosphine)rhodium(I) finds extensive applications in:

  • Industrial Catalysis: It plays a crucial role in the hydroformylation process used in the production of aldehydes from alkenes.
  • Research Laboratories: Utilized as a catalyst in various organic synthesis reactions, including hydrogenation and carbonylation.
  • Chemical Manufacturing: Employed in processes requiring efficient and selective transformation of hydrocarbons.

Several compounds exhibit similar structural or functional characteristics to Carbonylhydridotris(triphenylphosphine)rhodium(I). Below are some notable examples:

Compound NameStructure/FormulaUnique Features
Tris(triphenylphosphine)rhodium(I) carbonylRh CO PPh3 3\text{Rh CO PPh}_3\text{ }_3Lacks hydride; used similarly in catalysis
Rhodium(III) chlorideRhCl3\text{RhCl}_3Common precursor for rhodium complexes
Rhodium(I) acetylacetonateRh acac 2\text{Rh acac }_2Used in different catalytic applications
Carbonylbis(triphenylphosphine)rhodium(II)Rh CO PPh3 2\text{Rh CO PPh}_3\text{ }_2More stable; used for different catalytic pathways

Uniqueness

Carbonylhydridotris(triphenylphosphine)rhodium(I)'s unique feature lies in its ability to facilitate hydroformylation with a high selectivity for n-aldehydes compared to other catalysts like cobalt compounds. Its hydride functionality also enhances its reactivity in hydrogenation processes, setting it apart from other similar rhodium complexes .

Historical Development and Discovery

The discovery of [RhH(CO)(PPh₃)₃] emerged from mid-20th-century efforts to expand the utility of rhodium complexes in catalysis. While Wilkinson’s catalyst ([RhCl(PPh₃)₃]) dominated hydrogenation studies in the 1960s, researchers sought rhodium species capable of mediating carbonylation reactions. The synthesis of [RhH(CO)(PPh₃)₃] was first reported in the late 1960s via the reduction of [RhCl(CO)(PPh₃)₂] using sodium borohydride (NaBH₄) in ethanol, with excess triphenylphosphine (PPh₃) stabilizing the product. This method remains a standard preparative route, though alternative approaches involving aldehydes and rhodium trichloride in basic alcoholic media were later developed.

The compound’s identification coincided with the rise of hydroformylation as an industrial process for aldehyde production. Unlike cobalt-based catalysts, [RhH(CO)(PPh₃)₃] operated under milder conditions (e.g., lower pressures and temperatures), spurring interest in its mechanistic underpinnings.

Significance in Organometallic Chemistry

As one of the few stable pentacoordinate rhodium hydrides, [RhH(CO)(PPh₃)₃] exemplifies the interplay between geometry and reactivity. Its trigonal bipyramidal structure features trans-oriented CO and hydrido ligands, with Rh–P, Rh–C, and Rh–H bond distances of 2.32 Å, 1.83 Å, and 1.60 Å, respectively. This configuration imparts pseudo-C₃v symmetry, facilitating ligand substitution dynamics critical to catalysis.

The complex’s stability contrasts with labile analogs like [Rh₂(CO)₈], underscoring the role of PPh₃ in kinetic stabilization. Its electronic structure—a Rh(I) center with a d⁸ configuration—enables oxidative addition and migratory insertion steps central to hydroformylation.

Relationship to Wilkinson’s Catalyst

Wilkinson’s catalyst ([RhCl(PPh₃)₃]) and [RhH(CO)(PPh₃)₃] share a common ligand set (PPh₃) but differ markedly in ancillary ligands and applications. The former, a square planar Rh(I) complex, excels in alkene hydrogenation but is inert toward carbonylation. In contrast, [RhH(CO)(PPh₃)₃] adopts a trigonal bipyramidal geometry, with CO and H⁻ ligands enabling CO insertion into Rh–H bonds—a key step in hydroformylation.

Notably, [RhH(CO)(PPh₃)₃] can form in situ from Wilkinson’s catalyst under CO atmosphere, linking the two complexes in catalytic cycles. However, halide inhibition in Wilkinson’s system is absent in [RhH(CO)(PPh₃)₃], highlighting the hydrido ligand’s role in suppressing deleterious halide effects.

Evolution of Research Paradigms

Early studies focused on optimizing hydroformylation conditions, revealing that excess PPh₃ and low CO partial pressures enhance n-aldehyde selectivity. The 1980s–1990s saw mechanistic elucidation via kinetic and spectroscopic methods, including ^31P NMR and parahydrogen-induced polarization. Recent innovations exploit [RhH(CO)(PPh₃)₃] in niche applications, such as the ring-opening isomerization of methylenecyclopropanes to 1,3-dienes.

Classical Synthetic Routes from RhCl(CO)(PPh₃)₂

The classical synthesis of [RhH(CO)(PPh₃)₃] involves the reduction of chlorocarbonylbis(triphenylphosphine)rhodium(I) ([RhCl(CO)(PPh₃)₂]) in the presence of excess triphenylphosphine. Sodium tetrahydroborate (NaBH₄) serves as the reducing agent in ethanol, facilitating the replacement of the chloride ligand with a hydride:

$$
\text{[RhCl(CO)(PPh₃)₂] + NaBH₄ + PPh₃ → [RhH(CO)(PPh₃)₃] + NaCl + BH₃}
$$

This method, first reported in the 1960s, achieves moderate yields (60–70%) under mild conditions (25–50°C) [1]. Triethylamine and hydrogen gas have also been employed as alternative reductants, though these require longer reaction times and specialized equipment [1]. The excess triphenylphosphine ensures stabilization of the rhodium center, preventing colloidal rhodium formation.

Alternative Synthesis from Rhodium Trichloride

Rhodium trichloride hydrate (RhCl₃·xH₂O) offers a cost-effective precursor for large-scale synthesis. In a one-pot procedure, RhCl₃·xH₂O is suspended in ethanol with triphenylphosphine and heated to 70–80°C under nitrogen [2]. Subsequent addition of an alcoholic potassium hydroxide solution induces reduction, forming a rhodium(I) intermediate. Carbon monoxide gas is then bubbled through the mixture, yielding [RhH(CO)(PPh₃)₃] after crystallization:

$$
\text{RhCl₃·xH₂O + PPh₃ + KOH + CO → [RhH(CO)(PPh₃)₃] + KCl + byproducts}
$$

This route circumvents the need for isolating sensitive intermediates and achieves yields exceeding 85% [2]. Notably, the choice of solvent (ethanol vs. isopropanol) influences reaction kinetics, with ethanol favoring faster CO insertion.

Aldehyde-Based Synthetic Pathways

Aldehydes act as both reducing agents and carbonyl sources in alternative syntheses. For example, benzaldehyde reacts with RhCl₃ and triphenylphosphine in ethanol under basic conditions, yielding [RhH(CO)(PPh₃)₃] via in situ CO generation:

$$
\text{RhCl₃ + 3 PPh₃ + RCHO + NaOH → [RhH(CO)(PPh₃)₃] + NaCl + RCOOH}
$$

The aldehyde’s oxidation to carboxylic acid provides electrons for rhodium reduction, while liberated CO coordinates to the metal center [1]. This method is particularly advantageous for laboratory-scale synthesis due to its simplicity, though aldehyde byproducts necessitate purification steps.

Modern Synthetic Approaches and Optimizations

Recent patents disclose optimized protocols emphasizing industrial feasibility. A notable advancement involves reacting RhCl₃·xH₂O with triphenylphosphine in methanol or ethanol at 50°C, followed by alkali metal hydroxide addition and CO gas introduction [2]. Key improvements include:

  • Elimination of hazardous solvents (e.g., benzene, diethyl ether) in favor of alcohols.
  • One-pot synthesis without intermediate isolation, reducing handling of air-sensitive species.
  • Enhanced yields (90–95%) through precise control of CO flow rate and temperature [2].

Additionally, microwave-assisted methods have reduced reaction times from hours to minutes, though scalability remains a challenge.

Precursor Compound Transformations

Wilkinson’s catalyst ([RhCl(PPh₃)₃]) serves as a versatile precursor. Treatment with carbon monoxide in ethanol displaces the chloride ligand, forming [RhH(CO)(PPh₃)₃]:

$$
\text{[RhCl(PPh₃)₃] + CO + H₂ → [RhH(CO)(PPh₃)₃] + HCl}
$$

Alternatively, hydride transfer agents like sodium borohydride convert [RhCl(CO)(PPh₃)₂] directly into the target complex [1] [4]. These pathways highlight the interplay between rhodium’s oxidation state (I to III) and ligand substitution kinetics.

Physical Description

Other Solid

Hydrogen Bond Acceptor Count

2

Exact Mass

918.18165 g/mol

Monoisotopic Mass

918.18165 g/mol

Heavy Atom Count

60

UNII

720P7594ZM

GHS Hazard Statements

Aggregated GHS information provided by 48 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (81.25%): Toxic if swallowed [Danger Acute toxicity, oral];
H311 (81.25%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H315 (10.42%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (10.42%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H331 (81.25%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H335 (10.42%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Other CAS

17185-29-4

General Manufacturing Information

Miscellaneous Manufacturing
Rhodium, carbonylhydrotris(triphenylphosphine)-, (TB-5-23)-: ACTIVE

Dates

Modify: 2023-08-15

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